7-(4-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide
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Overview
Description
The compound “7-(4-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide” is a complex organic molecule. It contains a bicyclo[3.3.1]nonane core, which is a common structural motif found in many biologically significant natural products . The molecule also contains a bromobenzyl group, a phenyl group, and a carbothioamide group.
Molecular Structure Analysis
The bicyclo[3.3.1]nonane core of the molecule is a rigid, three-dimensional structure that can significantly influence the molecule’s physical and chemical properties . The presence of the bromobenzyl, phenyl, and carbothioamide groups will also impact the molecule’s overall structure.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been studied. For example, 9-borabicyclo[3.3.1]nonane has been used as a metal-free catalyst for the monohydroboration of carbodiimides .Properties
IUPAC Name |
7-[(4-bromophenyl)methyl]-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN3S/c1-22-13-23(2,15-26(14-22)12-18-8-10-19(24)11-9-18)17-27(16-22)21(28)25-20-6-4-3-5-7-20/h3-11H,12-17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMGAJCWZDUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)CC3=CC=C(C=C3)Br)(CN(C2)C(=S)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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